molecular formula C26H42N4O5 B12565551 L-Phenylalanyl-L-leucyl-L-leucyl-L-valine CAS No. 193690-86-7

L-Phenylalanyl-L-leucyl-L-leucyl-L-valine

Cat. No.: B12565551
CAS No.: 193690-86-7
M. Wt: 490.6 g/mol
InChI Key: HKDXENLCBKOGNT-CMOCDZPBSA-N
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Description

L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is a tetrapeptide composed of four amino acids: L-phenylalanine, L-leucine, L-leucine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-leucyl-L-leucyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using site-directed mutagenesis or chemical synthesis techniques.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Phenylalanyl-L-leucyl-L-leucyl-L-valine has various applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-valine: A dipeptide with similar structural features but fewer amino acids.

    L-Leucyl-L-alanine: Another dipeptide with leucine and alanine residues.

    L-Phenylalanyl-L-leucyl-L-threonyl-L-prolyl-L-leucylglycyl-L-prolyl-L-arginyl: A more complex peptide with additional amino acids.

Uniqueness

L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein interactions and developing peptide-based therapeutics.

Properties

CAS No.

193690-86-7

Molecular Formula

C26H42N4O5

Molecular Weight

490.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C26H42N4O5/c1-15(2)12-20(28-23(31)19(27)14-18-10-8-7-9-11-18)24(32)29-21(13-16(3)4)25(33)30-22(17(5)6)26(34)35/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,32)(H,30,33)(H,34,35)/t19-,20-,21-,22-/m0/s1

InChI Key

HKDXENLCBKOGNT-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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